molecular formula C10H13NOS B100969 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol CAS No. 16763-43-2

4-(2-Methyl-1,3-thiazolidin-2-yl)phenol

Cat. No. B100969
CAS RN: 16763-43-2
M. Wt: 195.28 g/mol
InChI Key: QZOGKKILSXZWJA-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-thiazolidin-2-yl)phenol, also known as MTP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has been studied to understand its biochemical and physiological effects. In one study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This inhibition led to a decrease in the production of these cytokines, which may explain 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol's anti-inflammatory activity.
In another study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases and leads to cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol have been studied in various in vitro and in vivo models. In one study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to inhibit the proliferation of human breast cancer cells. In another study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to reduce the production of nitric oxide in lipopolysaccharide-stimulated macrophages.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol in lab experiments is its potential to inhibit the activity of COX-2, which is involved in several inflammatory diseases. Another advantage is its insecticidal properties, which may be useful in the development of new insecticides.
One limitation of using 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol in lab experiments is its potential toxicity. Although this compound has been shown to have low toxicity in some studies, more research is needed to determine its safety in humans and animals.

Future Directions

There are several future directions for research on 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol. One direction is to study its potential as an anti-inflammatory agent in animal models of inflammatory diseases. Another direction is to investigate its potential as an insecticide in field trials.
In addition, more research is needed to determine the safety and toxicity of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol in humans and animals. This research will be important for the development of new drugs and insecticides based on this compound.
Conclusion:
In conclusion, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. Although more research is needed to determine its safety and toxicity, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has shown promise as an anti-inflammatory agent and insecticide.

Synthesis Methods

The synthesis of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has been achieved through different methods. One of the methods involves the reaction of 2-methyl-1,3-thiazolidin-4-one with 4-chlorophenol in the presence of a base. Another method involves the reaction of 2-methyl-1,3-thiazolidin-4-one with 4-bromophenol in the presence of a palladium catalyst. These methods have been optimized to produce high yields of the compound.

Scientific Research Applications

4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has been studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and anti-tumor activities. In one study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to inhibit the production of pro-inflammatory cytokines in human monocytes. In another study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to induce apoptosis in cancer cells.
In addition to its medical applications, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has also been studied for its potential use in the field of agriculture. This compound has been shown to have insecticidal properties against several insect species, including the diamondback moth and the tobacco budworm.

properties

CAS RN

16763-43-2

Product Name

4-(2-Methyl-1,3-thiazolidin-2-yl)phenol

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

4-(2-methyl-1,3-thiazolidin-2-yl)phenol

InChI

InChI=1S/C10H13NOS/c1-10(11-6-7-13-10)8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3

InChI Key

QZOGKKILSXZWJA-UHFFFAOYSA-N

SMILES

CC1(NCCS1)C2=CC=C(C=C2)O

Canonical SMILES

CC1(NCCS1)C2=CC=C(C=C2)O

synonyms

4-(2-Methyl-2-thiazolidinyl)phenol

Origin of Product

United States

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